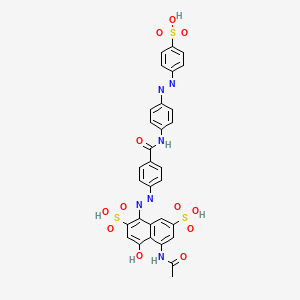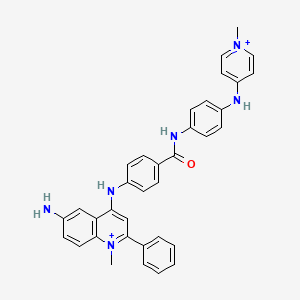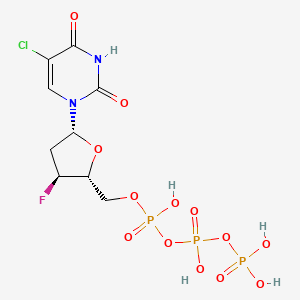
2',3'-Dideoxy-3'-fluoro-5-chlorouridine 5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate is a synthetic nucleoside analog. It is structurally similar to natural nucleotides but contains modifications that make it useful in various scientific and medical applications. This compound is particularly interesting due to its potential antiviral properties and its role in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 3’ position.
Chlorination: Addition of the chlorine atom at the 5 position.
Triphosphorylation: Conversion of the nucleoside to its triphosphate form.
Each of these steps requires specific reagents and conditions. For example, fluorination might involve the use of diethylaminosulfur trifluoride (DAST) under controlled temperature conditions, while chlorination could be achieved using thionyl chloride. The final triphosphorylation step often involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The process also includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Though less common, these reactions can modify the nucleoside’s structure and properties.
Hydrolysis: The triphosphate group can be hydrolyzed to yield the corresponding nucleoside monophosphate or diphosphate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield azido or amino derivatives, while hydrolysis would produce nucleoside monophosphates or diphosphates.
科学研究应用
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用机制
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of viral polymerases, thereby preventing viral replication. This is particularly relevant in the context of antiviral research, where the compound’s ability to disrupt viral DNA synthesis is of great interest.
相似化合物的比较
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate can be compared to other nucleoside analogs such as:
2’,3’-Dideoxy-3’-fluorouridine: Lacks the chlorine atom at the 5 position.
2’,3’-Dideoxy-5-fluorouridine: Lacks the fluorine atom at the 3’ position.
Emtricitabine: Contains a sulfur atom in place of the oxygen in the sugar moiety.
The unique combination of fluorine and chlorine atoms in 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate gives it distinct properties, making it a valuable tool in both research and therapeutic contexts.
属性
CAS 编号 |
124903-23-7 |
|---|---|
分子式 |
C9H13ClFN2O13P3 |
分子量 |
504.58 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13ClFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI 键 |
PMXKCWWCCFEDIK-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


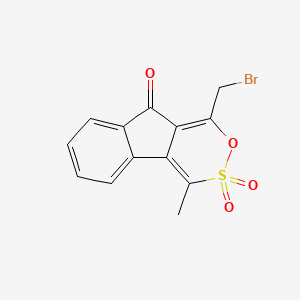
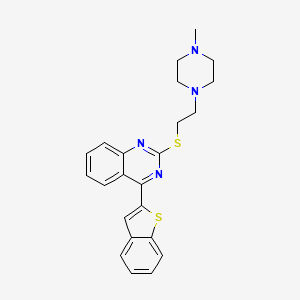
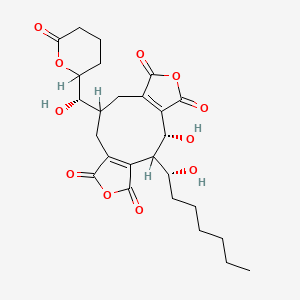
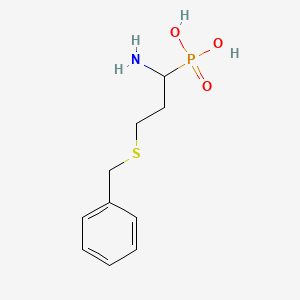

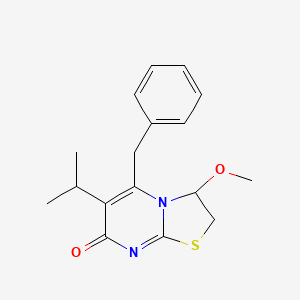


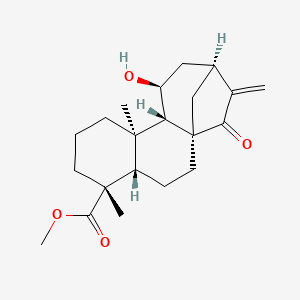
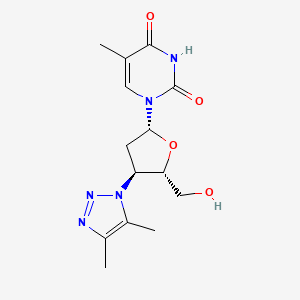
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
